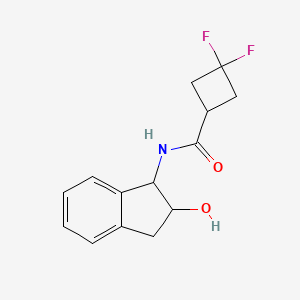

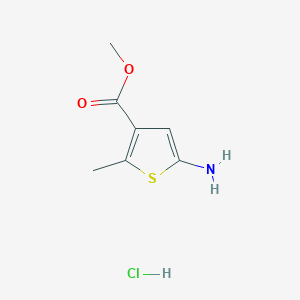

![molecular formula C11H7ClN2O2S B2402489 2-[(4-Chlorophenyl)sulfanyl]-5-nitropyridine CAS No. 25935-61-9](/img/structure/B2402489.png)

2-[(4-Chlorophenyl)sulfanyl]-5-nitropyridine

Overview

Description

“2-[(4-Chlorophenyl)sulfanyl]-5-nitropyridine” is a chemical compound with the molecular formula C11H7ClN2O2S . It has a molecular weight of 266.71 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H7ClN2O2S/c12-8-1-4-10 (5-2-8)17-11-6-3-9 (7-13-11)14 (15)16/h1-7H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

As mentioned earlier, “this compound” is a solid .Scientific Research Applications

Synthesis and Characterization

2-[(4-Chlorophenyl)sulfanyl]-5-nitropyridine has been used in the synthesis of various sulfonamides and nitropyridines, which are critical in the development of new chemical entities and compounds. For instance, the synthesis of certain N1- and N4-(5-nitro-2-pyridyl)-substituted sulfonamides involved the condensation of 2-chloro-5-nitropyridine with various sulfonamides, showcasing its utility in producing derivatives with potential applications in medicinal chemistry (El-Basil, Ghoneim, Khalifa, & Abou-Zeid, 1969).

The compound has also been a key intermediate in nucleophilic alkylations of 3-nitropyridines, resulting in various substituted pyridines with acceptable to good yields and regioselectivity. This highlights its role in creating diverse chemical structures for further research and potential applications (Andreassen, Bakke, Sletvold, & Svensen, 2004).

Chemical Reactions and Properties

Studies on the reactivity of nitroheteroarenes with carbanions showed that nitropyridines, including derivatives of this compound, are significantly more reactive than nitrobenzene. This research provides insights into the electrophilic reactivities of nitroheteroarenes, contributing to the understanding of their chemical properties (Seeliger, Błażej, Bernhardt, Mąkosza, & Mayr, 2008).

Another study investigated the substitution reactions of 5-nitropyridine-2-sulfonic acid, demonstrating how the sulfonate group can be substituted by various nucleophiles. This research exemplifies the versatility of nitropyridine derivatives in chemical synthesis (Bakke & Sletvold, 2003).

Applications in Molecular Modification

- The compound has been involved in molecular modification studies, such as the development of novel N,S‐substituted polyhalogenated nitrobutadiene derivatives. These derivatives have shown potential antioxidant, antixanthine oxidase, and antielastase activities, indicating possible applications in pharmaceutical and cosmetic industries (Onul, Ertik, Mermer, & Yanardag, 2018).

Safety and Hazards

properties

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2S/c12-8-1-4-10(5-2-8)17-11-6-3-9(7-13-11)14(15)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDGRPSAURHHTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=NC=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

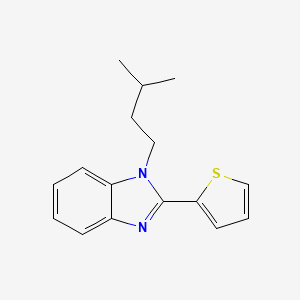

![5-[(3R,4R)-3-Cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2402407.png)

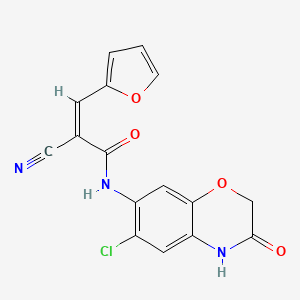

![3-[2-[(2-Chloroacetyl)amino]ethyl]-N,N-dimethylbenzamide](/img/structure/B2402411.png)

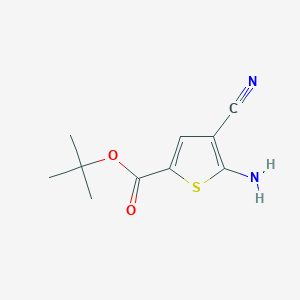

![Meso-(6R,9R)-2-Tert-Butyl 9-Methyl 2-Azaspiro[5.5]Undecane-2,9-Dicarboxylate](/img/structure/B2402412.png)

![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide](/img/structure/B2402413.png)

![[4-(3-Aminopropoxy)piperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride](/img/structure/B2402415.png)

![N-(2-chlorobenzyl)-1-[5-(3-methylphenyl)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2402418.png)

![(E)-1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2402421.png)